3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid
Overview
Description
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid is a synthetic organic compound that features a benzoic acid core substituted with a methoxy group and a 3,5-dimethylisoxazol-4-yl moiety
Mechanism of Action
Target of Action
The primary target of 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid is BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that in humans is encoded by the BRD4 gene. It plays a key role in cellular processes such as transcriptional regulation and cell cycle progression .
Mode of Action
The compound interacts with BRD4, exhibiting potent inhibitory activity .
Biochemical Pathways
The inhibition of BRD4 by the compound can affect various biochemical pathways, particularly those related to transcriptional regulation and cell cycle progression . The downstream effects of these pathway alterations are complex and depend on the specific cellular context .
Result of Action
The molecular and cellular effects of the compound’s action are largely determined by its inhibition of BRD4. This can lead to changes in gene expression and cell cycle progression . The specific effects can vary widely depending on the cell type and the presence of other signaling molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cycloaddition reaction between an alkyne and a nitrile oxide.
Attachment of the Isoxazole to the Benzoic Acid Core: This step involves the formation of an ether linkage between the isoxazole moiety and the benzoic acid derivative. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of the benzoic acid reacts with a halogenated isoxazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The methoxy and isoxazole groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethylisoxazol-4-yl)benzoic acid: Similar structure but lacks the methoxy group, which may affect its biological activity.
3-(3,5-Dimethylisoxazol-4-yl)methoxybenzoic acid: Similar but without the methoxy group on the benzoic acid core.
4-Methoxybenzoic acid: Lacks the isoxazole moiety, resulting in different chemical and biological properties.
Uniqueness
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid is unique due to the presence of both the methoxy and isoxazole groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxymethyl]-4-methoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-9-13(10(2)21-16-9)8-20-7-12-6-11(15(17)18)4-5-14(12)19-3/h4-6H,7-8H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSXXLHWIJLJDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COCC2=C(C=CC(=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159134 | |
Record name | 3-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-78-6 | |
Record name | 3-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-4-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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